Home > Products > Screening Compounds P110107 > Mebanazine oxalate
Mebanazine oxalate - 2126-84-3

Mebanazine oxalate

Catalog Number: EVT-511702
CAS Number: 2126-84-3
Molecular Formula: C10H14N2O4
Molecular Weight: 226.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mebanazine oxalate is a pharmaceutical compound classified as an antidepressant and a monoamine oxidase inhibitor. It is primarily used in the treatment of depression and anxiety disorders. Mebanazine itself is a hydrazine derivative, which has been studied for its potential effects on neurotransmitter metabolism, particularly in relation to serotonin and norepinephrine levels.

Source

Mebanazine oxalate is derived from mebanazine, which can be synthesized and subsequently converted into its oxalate salt form. The oxalate form enhances the solubility and stability of mebanazine, making it more suitable for pharmaceutical applications.

Classification

Mebanazine oxalate is classified under:

  • Pharmacological Class: Antidepressants
  • Chemical Class: Hydrazine derivatives
  • Mechanism of Action: Monoamine oxidase inhibition
Synthesis Analysis

Methods

The synthesis of mebanazine oxalate typically involves the following steps:

  1. Preparation of Mebanazine: Mebanazine is synthesized through the reaction of hydrazine with appropriate carbonyl compounds. The specific conditions and reagents can vary but often include a catalyst to facilitate the reaction.
  2. Formation of Oxalate Salt: Once mebanazine is obtained, it is reacted with oxalic acid to form mebanazine oxalate. This reaction usually involves dissolving mebanazine in a suitable solvent and adding oxalic acid under controlled temperature conditions.

Technical Details

  • Reagents Used: Hydrazine, carbonyl compounds (such as ketones or aldehydes), oxalic acid.
  • Reaction Conditions: Typically requires heating and stirring to ensure complete reaction and formation of the desired salt.
Molecular Structure Analysis

Structure

The molecular structure of mebanazine oxalate can be represented as follows:

  • Molecular Formula: C12_{12}H14_{14}N4_{4}O4_{4}
  • Molecular Weight: Approximately 270.26 g/mol

The structure consists of a hydrazine backbone with two aromatic groups, which are crucial for its biological activity.

Data

  • Chemical Structure Visualization: The molecular structure can be visualized using software tools like ChemDraw or through computational chemistry databases.
Chemical Reactions Analysis

Reactions

Mebanazine oxalate can undergo various chemical reactions, including:

  1. Decomposition: Under acidic or basic conditions, mebanazine oxalate may decompose, leading to the release of oxalic acid and the free base of mebanazine.
  2. Hydrolysis: In aqueous environments, hydrolysis can occur, affecting the stability and bioavailability of the compound.

Technical Details

  • Stability Studies: Conducting stability studies under different pH conditions can provide insights into the longevity and effectiveness of mebanazine oxalate in pharmaceutical formulations.
Mechanism of Action

Process

Mebanazine acts primarily by inhibiting monoamine oxidase enzymes, which are responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting these enzymes, mebanazine increases the levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating symptoms of depression.

Data

  • Inhibition Constant (Ki_i): Studies have shown that mebanazine has a notable Ki_i value indicating its potency as a monoamine oxidase inhibitor.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Mebanazine oxalate typically appears as a white crystalline powder.
  • Solubility: It is more soluble in water compared to its parent compound due to the formation of the oxalate salt.

Chemical Properties

  • Melting Point: The melting point can vary but is generally within the range suitable for pharmaceutical applications.
  • Stability: Mebanazine oxalate exhibits good stability under normal storage conditions but may degrade under extreme temperatures or humidity.
Applications

Scientific Uses

Mebanazine oxalate has several applications in scientific research and clinical settings:

  1. Antidepressant Therapy: It is used in treating various forms of depression due to its efficacy in increasing monoamine levels.
  2. Neuropharmacology Research: Researchers study its effects on neurotransmitter systems to understand better the biochemical pathways involved in mood regulation.
  3. Formulation Development: The compound's solubility profile makes it a candidate for developing new formulations aimed at improving drug delivery systems.
Historical Development and Pharmacological Classification of Mebanazine Oxalate [1]

Discovery and Early Clinical Applications in Depression Management

Mebanazine oxalate (chemical name: α-phenylethylhydrazine oxalate) was developed in the early 1960s as a monoamine oxidase inhibitor (MAOI) antidepressant, marketed under the brand name Actomol. Its molecular structure consists of a racemic mixture with the empirical formula C₈H₁₂N₂·C₂H₂O₄ and a molecular weight of 226.23 g/mol [1] . The compound emerged during a period of intensive research into hydrazine derivatives, following the discovery of iproniazid's antidepressant properties. Unlike earlier MAOIs derived from antitubercular agents, mebanazine was specifically designed for psychiatric applications [7] [8].

Initial clinical trials demonstrated significant antidepressant efficacy, particularly in patients with atypical depression characterized by reactive mood, hypersomnia, and increased appetite. A 1964 year-long observational study reported mood improvement in approximately 65% of treated patients, with researchers noting its distinctive "energizing" effect compared to sedating antidepressants [6]. Beyond depression management, early investigations revealed unexpected metabolic effects: animal studies showed it potentiated insulin-induced hypoglycemia and delayed blood glucose normalization, suggesting complex interactions with metabolic pathways [1]. These properties sparked interest in its potential applications for conditions involving metabolic dysregulation, though such research was discontinued following its market withdrawal.

Table 1: Key Chemical and Developmental Attributes of Mebanazine Oxalate

PropertySpecificationSource/Reference
IUPAC Name(1-phenylethyl)hydrazine oxalate [6]
Molecular FormulaC₈H₁₂N₂·C₂H₂O₄ [1]
Molecular Weight226.23 g/mol [1]
Development TimelineEarly 1960s [8]
Initial Therapeutic ClaimsDepression, metabolic modulation [1] [6]

Classification Within Monoamine Oxidase Inhibitors (MAOIs)

Mebanazine oxalate belongs to the hydrazine class of irreversible, non-selective monoamine oxidase inhibitors. Pharmacologically, it inhibits both MAO-A and MAO-B isoenzymes, leading to increased concentrations of serotonin, norepinephrine, and dopamine in the central nervous system [2] [7]. This dual inhibition differentiated it from later MAOIs like selegiline (MAO-B selective) and moclobemide (reversible MAO-A inhibitor). Its hydrazine structure—characterized by a phenyl-ethyl backbone linked to a hydrazine group—was shared with other first-generation MAOIs including phenelzine and isocarboxazid [8].

The compound's pharmacodynamic profile featured moderate MAO inhibition potency compared to contemporaries. Unlike tranylcypromine (a non-hydrazine MAOI), mebanazine required metabolic activation to exert its full inhibitory effects. Once activated, it formed stable covalent bonds with monoamine oxidase enzymes, permanently inactivating them until new enzyme synthesis occurred—a process taking approximately two weeks [7] [9]. This irreversibility contributed to both its therapeutic durability and safety concerns, as enzyme depletion amplified interactions with dietary tyramine and other medications.

Table 2: Pharmacological Classification Relative to Contemporary MAOIs

MAOI AgentChemical ClassSelectivityReversibilityRelative Potency
Mebanazine oxalateHydrazineMAO-A/MAO-BIrreversibleModerate
PhenelzineHydrazineMAO-A/MAO-BIrreversibleHigh
TranylcypromineCyclopropylamineMAO-A/MAO-BIrreversibleHigh
SelegilinePropargylamineMAO-B (low dose)IrreversibleHigh (MAO-B)
Moclobemide*MorpholinideMAO-AReversibleModerate

Post-dates mebanazine; included for contrast [2] [7] [9]

Transition from Therapeutic Use to Market Withdrawal: Hepatotoxicity Concerns

Despite promising antidepressant efficacy, mebanazine was withdrawn from global markets in the late 1960s due to unacceptable hepatotoxicity. Post-marketing surveillance identified multiple cases of drug-induced liver injury (DILI), including instances progressing to fulminant hepatitis. This hepatotoxic profile was consistent with structural alerts associated with the hydrazine moiety, which could generate reactive metabolites capable of covalent binding to hepatic proteins and triggering immune-mediated injury or mitochondrial dysfunction [5] [8]. The withdrawal coincided with regulatory scrutiny of other hepatotoxic MAOIs, with troglitazone (1997) and nefazodone (2003) later following similar pathways [5].

The risk management limitations of the era significantly contributed to its discontinuation. Preclinical models failed to predict human hepatotoxicity, while clinical trials lacked sufficient duration or sampling frequency to detect idiosyncratic reactions. A critical analysis of withdrawn hepatotoxic drugs revealed that mebanazine shared key vulnerabilities: irreversible enzyme inhibition amplified metabolic stress, and individual susceptibility factors (e.g., genetic polymorphisms in detoxification pathways) were poorly understood during its clinical use [5]. Its withdrawal exemplified a broader pattern in pharmaceutical development where hydrazine-derived psychotropics—including benmoxin and phenoxypropazine—were abandoned due to liver safety concerns [8].

Table 3: Hepatotoxic Drugs Withdrawn from Market (1960–2000)

DrugTherapeutic ClassWithdrawal YearPrimary Toxicity Mechanism
Mebanazine oxalateMAOI antidepressantLate 1960sReactive hydrazine metabolites
TroglitazoneAntidiabetic1997Mitochondrial dysfunction
BromfenacNSAID1998Metabolic bioactivation
NefazodoneAntidepressant2003*Reactive quinone-imine metabolites
SitaxentanEndothelin antagonist2010Idiosyncratic hepatocyte injury

Withdrawn post-2000; included for mechanistic comparison [5] [8]

The legacy of mebanazine informed subsequent MAOI development, steering research toward non-hydrazine compounds and reversible inhibitors with improved safety profiles. Its history remains a case study in balancing monoaminergic efficacy against metabolic activation risks in psychopharmacology [5] [8].

Properties

CAS Number

2126-84-3

Product Name

Mebanazine oxalate

IUPAC Name

oxalic acid;1-phenylethylhydrazine

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

InChI

InChI=1S/C8H12N2.C2H2O4/c1-7(10-9)8-5-3-2-4-6-8;3-1(4)2(5)6/h2-7,10H,9H2,1H3;(H,3,4)(H,5,6)

InChI Key

ZJHCOEKEFDUTPX-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NN.C(=O)(C(=O)O)O

Synonyms

(alpha-methylbenzyl)hydrazine
Actomol
mebanazine
mebanazine monohydrochloride, (R)-isomer
mebanazine monooxalate
mebanazine monooxalate, (S)-isomer
mebanazine monosulfate
mebanazine oxalate
mebanazine oxalate, (+-)-isomer
mebanazine sulfate
mebanazine, (+-)-isomer
mebanazine, (R)-isomer
mebanazine, (S)-isome

Canonical SMILES

CC(C1=CC=CC=C1)NN.C(=O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.